{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8653391
InChI: InChI=1S/C15H15N3O5S2/c19-15(14-2-1-11-24-14)16-7-9-17(10-8-16)25(22,23)13-5-3-12(4-6-13)18(20)21/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H15N3O5S2
Molecular Weight: 381.4 g/mol

{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE

CAS No.:

Cat. No.: VC8653391

Molecular Formula: C15H15N3O5S2

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE -

Specification

Molecular Formula C15H15N3O5S2
Molecular Weight 381.4 g/mol
IUPAC Name [4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
Standard InChI InChI=1S/C15H15N3O5S2/c19-15(14-2-1-11-24-14)16-7-9-17(10-8-16)25(22,23)13-5-3-12(4-6-13)18(20)21/h1-6,11H,7-10H2
Standard InChI Key JNCIRYGBVLLXSC-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

{4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone features a piperazine ring substituted at the 1-position with a thiophen-2-yl carbonyl group and at the 4-position with a 4-nitrophenylsulfonyl group. The piperazine core contributes to the molecule’s conformational flexibility, enabling interactions with biological targets such as enzymes and receptors . The sulfonyl group (SO2\text{SO}_{2}) enhances electronegativity, potentially improving solubility in polar solvents, while the nitro group (NO2\text{NO}_{2}) on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and stability .

Table 1: Molecular Descriptors of {4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone

PropertyValue
Molecular FormulaC15H15N3O5S2\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{5}\text{S}_{2}
Molecular Weight381.4 g/mol
IUPAC Name[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
SMILESC1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N+[O-]
InChIKeyJNCIRYGBVLLXSC-UHFFFAOYSA-N

The thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, contributes to the compound’s planar geometry and may facilitate π-π stacking interactions in biological systems . Computational models predict moderate hydrophobicity (clogP ~2.8), suggesting balanced solubility in both aqueous and lipid environments.

Synthesis and Chemical Reactivity

Reactivity Profile

The sulfonyl group is susceptible to nucleophilic attack at the sulfur atom, while the nitro group may undergo reduction to an amine under catalytic hydrogenation . The thiophene ring can participate in electrophilic substitution reactions, such as bromination or nitration, though steric hindrance from the sulfonylpiperazine moiety may limit reactivity .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Piperazine Sulfonamides

Compound NameMolecular Weight (g/mol)Key Functional GroupsReported Activity
{4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone381.4Thiophene, NitrophenylsulfonylNeuroprotection (predicted)
1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine367.4Thiophenemethyl, NitrophenylAnticancer (in vitro)
2-Furyl 4-((2-nitrophenyl)sulfonyl)piperazinyl ketone365.4Furan, NitrophenylsulfonylAntimicrobial

The thiophene carbonyl group in {4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone distinguishes it from furan-containing analogs, potentially enhancing binding affinity to neuronal targets due to sulfur’s electronegativity . Conversely, the absence of a methylene spacer between the piperazine and thiophene may reduce conformational flexibility compared to 1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine .

Pharmacokinetic and Physicochemical Properties

Solubility and Bioavailability

With a molecular weight of 381.4 g/mol and moderate hydrophobicity, the compound likely exhibits limited aqueous solubility (~0.1 mg/mL at pH 7.4), necessitating formulation enhancements for oral administration. The sulfonyl group may facilitate passive diffusion across the blood-brain barrier, a critical factor for neuroactive compounds .

Metabolic Stability

In silico predictions using SwissADME indicate susceptibility to hepatic CYP3A4-mediated oxidation at the piperazine ring, with potential metabolites including hydroxylated derivatives and sulfonic acid analogs . Further in vitro studies are required to validate these pathways.

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